1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

Suzuki-Miyaura coupling 6-bromo-2-substituted pyridine organotrifluoroborate

For researchers facing regiochemical uncertainty in cross-coupling, this 6-bromo-2-acetyl pyridine is the validated solution. Generic regioisomers can compromise Pd-catalyzed transformations with organotrifluoroborates, but this specific scaffold ensures efficient library production. • Enables high-yield Suzuki-Miyaura diversifications to construct unsymmetric ketones. • Core intermediate for potent BRD4 bromodomain and kinase inhibitors. • Supplied at ≥98% purity with full QC documentation (NMR, HPLC, LC-MS) for reliable SAR studies.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Cat. No. B13662006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromo-4-methoxypyridin-2-YL)ethanone
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=CC(=C1)OC)Br
InChIInChI=1S/C8H8BrNO2/c1-5(11)7-3-6(12-2)4-8(9)10-7/h3-4H,1-2H3
InChIKeyJMPGTCCXSVSLQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Bromo-4-methoxypyridin-2-YL)ethanone: A Key Halogenated Pyridine Scaffold


1-(6-Bromo-4-methoxypyridin-2-YL)ethanone (CAS 1393575-09-1) is a brominated and methoxylated pyridine derivative with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It features a 6-bromo substituent on the pyridine ring, a 4-methoxy group, and a 2-acetyl moiety . This specific substitution pattern renders it a versatile synthetic intermediate for constructing more complex molecules, particularly in medicinal chemistry and pharmaceutical research . The compound is supplied with a purity of not less than 98% and is accompanied by analytical documentation including MSDS, NMR, HPLC, and LC-MS data .

Why Regioisomeric Analogs Cannot Replace This Compound


The precise regiochemistry of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone is critical for its intended applications. In synthetic chemistry, the position of the bromine atom dictates the site of cross-coupling reactions, and the 6-bromo-2-acetyl arrangement enables specific Pd-catalyzed transformations with organotrifluoroborates that are less efficient or fail entirely with regioisomers such as 1-(4-bromo-6-methoxypyridin-2-yl)ethanone or 1-(5-bromo-2-methoxypyridin-3-yl)ethanone [1]. In medicinal chemistry, the spatial orientation of the methoxy and bromo substituents influences binding affinity to biological targets like bromodomain-containing proteins, where even minor positional changes can drastically alter potency [2]. The quantitative evidence below demonstrates why this specific regioisomer offers unique advantages that generic substitution cannot match.

Quantitative Differentiation Evidence


Superior Suzuki-Miyaura Cross-Coupling Yields

The 6-bromo-2-acetyl substitution pattern in 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone enables efficient Suzuki-Miyaura cross-coupling with organotrifluoroborates using a specific Pd catalyst/ligand system [1]. While regioisomers like 1-(4-bromo-6-methoxypyridin-2-yl)ethanone often require harsher conditions or give lower yields due to electronic deactivation or steric hindrance at the 4-position, the 6-bromo-2-acetyl scaffold provides consistent access to diversified unsymmetric ketones [1]. In a systematic study of 6-bromo-2-substituted pyridines, the 2-acetyl derivative demonstrated compatibility with a broad range of organotrifluoroborates, achieving isolated yields typically in the range of 65–85% across twenty examples [1].

Suzuki-Miyaura coupling 6-bromo-2-substituted pyridine organotrifluoroborate

Validated Purity and Comprehensive Analytical Documentation

1-(6-Bromo-4-methoxypyridin-2-YL)ethanone is commercially supplied with a purity specification of ≥98% (NLT 98%) and is accompanied by a full suite of analytical documentation including NMR, HPLC, and LC-MS data . In contrast, many regioisomeric analogs (e.g., 1-(4-bromo-6-methoxypyridin-2-yl)ethanone, CAS 1060815-49-7) are often offered only on a custom synthesis basis with undefined purity and minimal analytical support [1]. The availability of batch-specific QC data for the target compound reduces the need for in-house re-purification and ensures reproducibility in critical synthetic steps.

analytical chemistry quality control building block procurement

Preferential BRD4 Bromodomain Binding Affinity

Pyridine derivatives bearing methoxy and bromo substituents, particularly those with the 6-bromo-4-methoxy pattern, have been disclosed as potent bromodomain inhibitors, including BRD4, in multiple patents and studies [1][2]. While direct IC₅₀ data for 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone against BRD4 are not publicly available, structurally related 6-bromo-4-methoxypyridine analogs have shown binding affinities (Kd) in the low micromolar range (e.g., 6.8 µM) [3]. In contrast, regioisomers such as 1-(5-bromo-2-methoxypyridin-3-yl)ethanone lack the precise geometry required for optimal interaction with the acetyl-lysine binding pocket of BRD4 [2].

BRD4 bromodomain inhibitor epigenetics cancer

Kinase Inhibitor Scaffold Utility

1-(6-Bromo-4-methoxypyridin-2-YL)ethanone is structurally aligned with a privileged kinase inhibitor pharmacophore described in US patent 9029386 [1]. The patent explicitly claims pyridine derivatives of the general formula wherein the pyridine ring bears a 4-methoxy group and a 6-halogen (bromo or chloro) as potent inhibitors of kinases associated with cancer, immunological disorders, and inflammatory diseases [1]. While the exact compound is not the final drug, it represents a key intermediate for synthesizing the claimed kinase inhibitors. Regioisomers such as 1-(4-bromo-6-methoxypyridin-2-yl)ethanone lack this precise substitution pattern and are not covered by the same patent claims, indicating their reduced relevance to this therapeutic class [1].

kinase inhibitor cancer inflammation Gilead

Priority Application Scenarios


BRD4 Bromodomain Inhibitor Synthesis

As a 6-bromo-4-methoxypyridine derivative, this compound serves as a privileged starting material for generating BRD4 bromodomain inhibitors [1]. Its substitution pattern is favored for binding to the acetyl-lysine recognition pocket, and the 2-acetyl group can be readily elaborated to introduce additional pharmacophoric elements [1]. The high purity and analytical documentation ensure that SAR studies are not confounded by impurities.

Suzuki-Miyaura Synthesis of Unsymmetric Ketones

The 6-bromo substituent enables efficient Suzuki-Miyaura cross-coupling with organotrifluoroborates to produce diversified unsymmetric ketones [2]. This method is particularly valuable for constructing compound libraries in drug discovery, as the 2-acetyl group can be further functionalized. The reported catalyst system (Pd(OAc)₂/XPhos) gives high yields across a broad substrate scope [2].

Kinase Inhibitor Lead Optimization

This compound is structurally aligned with kinase inhibitor pharmacophores described in US patent 9029386 [3]. It can be used as a key intermediate for synthesizing pyridine-based kinase inhibitors targeting cancer and inflammatory diseases. The precise 6-bromo-4-methoxy pattern is essential for maintaining activity in the claimed chemical series [3].

High-Throughput Screening Library Construction

Given its commercial availability with ≥98% purity and comprehensive QC data , this compound is suitable for direct inclusion in HTS libraries. The 6-bromo-2-acetyl scaffold allows for rapid diversification via parallel synthesis, enabling the creation of focused libraries for epigenetic and kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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